molecular formula C17H17ClN2O2 B12056679 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide

Cat. No.: B12056679
M. Wt: 316.8 g/mol
InChI Key: QTJKEJIQKWYUNL-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H17ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a dimethylphenoxy group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(2,5-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • (E)-2-(3,5-dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17ClN2O2/c1-12-6-7-13(2)16(8-12)22-11-17(21)20-19-10-14-4-3-5-15(18)9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

QTJKEJIQKWYUNL-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.